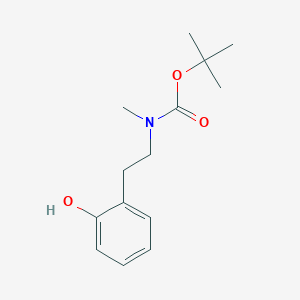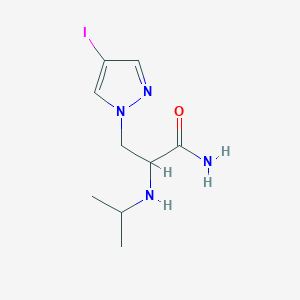
3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide is a chemical compound that features a pyrazole ring substituted with an iodine atom and an isopropylamino group
Méthodes De Préparation
The synthesis of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under suitable conditions.
Amidation: The iodinated pyrazole is reacted with an appropriate amine, such as isopropylamine, to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The iodine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as thiols or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide can be compared with other similar compounds, such as:
4-Iodo-1-(pyridin-3-ylmethyl)pyrazole: Another iodinated pyrazole derivative with different substituents.
4-(4-Iodo-pyrazol-1-yl)piperidine: A compound with a similar pyrazole ring but different functional groups.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H15IN4O |
|---|---|
Poids moléculaire |
322.15 g/mol |
Nom IUPAC |
3-(4-iodopyrazol-1-yl)-2-(propan-2-ylamino)propanamide |
InChI |
InChI=1S/C9H15IN4O/c1-6(2)13-8(9(11)15)5-14-4-7(10)3-12-14/h3-4,6,8,13H,5H2,1-2H3,(H2,11,15) |
Clé InChI |
OBBHUNFUTWRUTO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(CN1C=C(C=N1)I)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


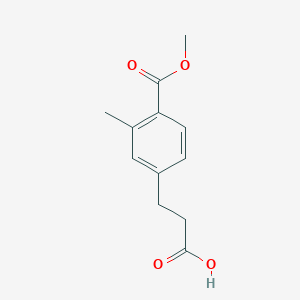

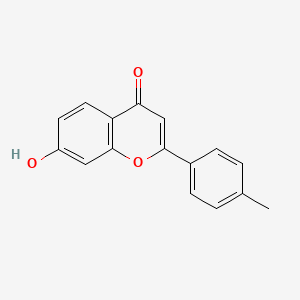
![1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B13551185.png)

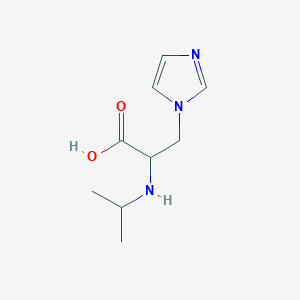

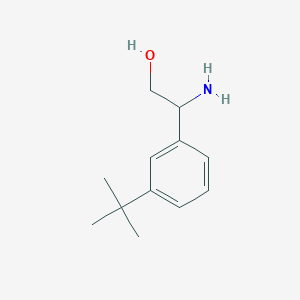

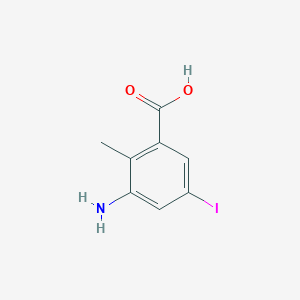

![2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13551215.png)
![2-(Adamantan-2-yl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13551218.png)
